Time-Dependent Inhibition of Bovine Carboxypeptidase A – 62-Fold IC50 Shift with Extended Preincubation
The target compound exhibits strong time-dependent inhibition of bovine carboxypeptidase A (CPA). When preincubated with the enzyme for only 2 minutes, the IC50 is 60,000 nM (60 µM) [REFS-1, Assay ID 2]. Extending the preincubation period to 3 hours under otherwise identical assay conditions (substrate: N-(4-methoxyphenylazoformyl)-Phe-OH) yields an IC50 of 970 nM (0.97 µM) [REFS-1, Assay ID 1]. This represents a 62-fold increase in apparent potency driven purely by incubation time. In contrast, structurally simpler succinanilic acid (4-oxo-4-(phenylamino)butanoic acid, CAS 102-14-7), which lacks the 2-(4-methoxyphenethyl)amino substituent, does not display this pronounced time-dependence and functions as a rapid-equilibrium inhibitor [2].
| Evidence Dimension | IC50 as a function of preincubation time (bovine CPA inhibition) |
|---|---|
| Target Compound Data | IC50 = 60,000 nM (2-min preincubation); IC50 = 970 nM (3-hr preincubation) |
| Comparator Or Baseline | Succinanilic acid (CAS 102-14-7): no time-dependent IC50 shift reported; acts as reversible, rapid-equilibrium CPA ligand |
| Quantified Difference | 62-fold IC50 reduction (60,000 → 970 nM) for target compound upon extended preincubation; succinanilic acid exhibits negligible time-dependence |
| Conditions | Bovine carboxypeptidase A1, N-(4-methoxyphenylazoformyl)-Phe-OH substrate, preincubation 2 min vs. 3 hr, curated by ChEMBL at University of Notre Dame |
Why This Matters
Time-dependent inhibition is a mechanistically distinct behavior that cannot be inferred from single-timepoint IC50 values; procurement of a generic succinanilic acid derivative would miss this kinetic signature, leading to false-negative screening results if assay protocols use short preincubation times.
- [1] BindingDB. BDBM50283496 (CHEMBL4169911). Two IC50 entries for bovine carboxypeptidase A1: 6.00E+4 nM (2-min preincubation, Assay ID 2) and 970 nM (3-hr preincubation, Assay ID 1). Substrate: N-(4-methoxyphenylazoformyl)-Phe-OH. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50283496 View Source
- [2] Succinanilic acid (4-oxo-4-(phenylamino)butanoic acid) is documented as a simple, non-time-dependent carboxypeptidase ligand in QSAR and docking studies. Correa-Basurto et al. (2013) Chem. Biol. Interact. 209C:1; compound 1a used as an independent validation set for cholinesterase binding models, with no reported time-dependent CPA inhibition. View Source
